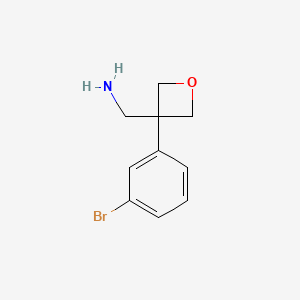

3-Aminomethyl-3-(3-bromophenyl)oxetane

Description

Properties

IUPAC Name |

[3-(3-bromophenyl)oxetan-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKMGNNTWDLXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274857 | |

| Record name | 3-Oxetanemethanamine, 3-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-80-6 | |

| Record name | 3-Oxetanemethanamine, 3-(3-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanemethanamine, 3-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategies for Oxetane Synthesis

Oxetane rings can be formed through various methods, including intramolecular etherification and nucleophilic additions. For 3-Aminomethyl-3-(3-bromophenyl)oxetane , a combination of these strategies might be necessary.

Preparation of this compound

The synthesis of This compound likely involves several key steps:

- Formation of the Oxetane Ring : This can be achieved through intramolecular etherification or nucleophilic addition reactions. For example, starting with a suitable diol, one could use a strong base like sodium hydride (NaH) to facilitate cyclization.

Introduction of the 3-Bromophenyl Group : This might involve nucleophilic substitution or organometallic reactions. For instance, using a Grignard reagent derived from 3-bromophenylmagnesium bromide could introduce the bromophenyl moiety.

Introduction of the Aminomethyl Group : This could be achieved through reductive amination or by converting an existing functional group (like an alcohol) into an aminomethyl group using appropriate reagents.

Research Findings and Data

While specific data for This compound is limited, related compounds provide valuable insights into synthesis strategies. For instance, the use of palladium catalysts for hydrogenation steps and the importance of controlling reaction conditions to maintain oxetane stability are crucial.

Data Table: General Oxetane Synthesis Strategies

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-3-(3-bromophenyl)oxetane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding oxetane derivatives.

Reduction: Formation of aminomethyl derivatives.

Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

Synthetic Routes and Preparation Methods

The synthesis of 3-Aminomethyl-3-(3-bromophenyl)oxetane typically involves the reaction of 3-bromobenzylamine with oxetane under controlled conditions. Common solvents include dichloromethane or toluene, often combined with bases like sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production follows similar methods but on a larger scale, utilizing industrial-grade reagents and purification techniques such as recrystallization or chromatography .

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : The bromine atom can be replaced with other nucleophiles through nucleophilic substitution reactions.

These reactions allow for the formation of various derivatives that can be further explored for their potential applications .

Chemistry

In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties .

Biology

The compound is being studied for its potential biological activities, particularly in enzyme interactions and biochemical pathways. Preliminary studies suggest that modifications on the bromophenyl group can significantly influence its binding affinity with biological targets such as enzymes and receptors .

Medicine

Research indicates that this compound may have applications in drug discovery. The oxetane ring's properties make it an attractive candidate for developing new pharmaceuticals, particularly in targeting specific molecular pathways involved in diseases . Its unique structure may confer advantages in terms of bioavailability and metabolic stability.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of novel materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 3-Aminomethyl-3-(3-bromophenyl)oxetane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The 3,3-disubstitution pattern on the oxetane ring is critical for stability and drug-like properties . Below is a comparative analysis of select oxetane derivatives:

Key Findings from Comparative Analysis

Lipophilicity (LogD): The aminomethyl group in the target compound reduces LogD compared to methyl or bromomethyl analogs, enhancing aqueous solubility .

Metabolic Stability: Oxetanes with 3,3-disubstitution exhibit superior metabolic robustness compared to esters or larger heterocycles . The aminomethyl group may further mitigate oxidative metabolism risks .

Synthetic Utility: Bromophenyl-substituted oxetanes serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification . The aminomethyl group offers a handle for further functionalization (e.g., amide bond formation) .

Stability :

- 3,3-Disubstitution prevents ring strain and degradation, as seen in 3-(3-bromophenyl)oxetane derivatives .

Research and Medicinal Chemistry Implications

Bioisosteric Potential

- Aminomethyl vs. Hydroxymethyl: The aminomethyl group may serve as a bioisostere for hydroxymethyl or ester moieties, improving metabolic stability while retaining polarity .

- Bromophenyl as Aromatic Bioisostere : The bromophenyl group mimics phenyl or heteroaryl motifs, aiding in target binding while offering halogen-bonding interactions .

Challenges and Opportunities

- Synthetic Accessibility : Methods like O–H insertion and Friedel-Crafts alkylation () could enable scalable synthesis of the target compound.

- Solubility-Lipophilicity Balance: While the aminomethyl group enhances solubility, the bromophenyl substituent may necessitate formulation optimization for in vivo studies .

Biological Activity

3-Aminomethyl-3-(3-bromophenyl)oxetane is a synthetic organic compound characterized by its unique oxetane ring structure and the presence of both an amino group and a bromophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug discovery.

Chemical Structure and Properties

The compound features an oxetane ring, a three-membered cyclic ether, which contributes to its reactivity and biological activity. The bromophenyl group enhances its interaction with biological targets, while the amino group may facilitate binding to various enzymes and receptors.

| Property | Description |

|---|---|

| Molecular Formula | CHBrN O |

| Molecular Weight | 256.12 g/mol |

| Functional Groups | Oxetane, Amino, Bromo |

| Potential Applications | Pharmaceutical intermediates, chemical synthesis |

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Antiviral Activity: Preliminary studies suggest that oxetane-containing compounds can inhibit viral replication. For instance, structural modifications in similar compounds have shown promising antiviral effects against respiratory viruses .

- Antineoplastic Properties: The oxetane moiety is associated with various biological activities, including antitumor effects. Compounds containing oxetanes have been reported to exhibit significant cytotoxicity against cancer cell lines .

- Enzyme Inhibition: The unique structure allows for interaction with specific enzymes, potentially leading to inhibition of key metabolic pathways. The presence of the amino group may enhance binding affinity to enzyme active sites .

The mechanism of action for this compound involves interactions with specific molecular targets. These interactions can lead to modulation of enzyme activity or receptor signaling pathways. The precise mechanisms remain to be fully elucidated but are likely influenced by the compound's structural features.

Case Studies and Research Findings

- Antiviral Activity Assessment: A study evaluated the antiviral potential of oxetane derivatives, revealing that modifications on the bromophenyl group significantly influenced binding affinity and efficacy against viral targets .

- Cytotoxicity Evaluation: In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic window .

- Enzyme Interaction Studies: Binding studies indicated that the compound interacts with specific kinases, which could lead to inhibition of cancer-related signaling pathways .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| This compound | Oxetane derivative | Contains amino and bromo groups; potential kinase inhibitor |

| 4-Aminobenzyl oxetane | Oxetane derivative | Different amino substitution; varied reactivity |

| 2-Bromophenyl oxetane | Oxetane derivative | Lacks amino group; lower biological activity potential |

Q & A

Q. What are the standard synthetic routes for preparing 3-Aminomethyl-3-(3-bromophenyl)oxetane, and how can purity be optimized?

Methodological Answer : The synthesis typically involves bromination of oxetane precursors or substitution reactions. For example, bromination of 3-phenyloxetane derivatives using brominating agents like HBr or N-bromosuccinimide (NBS) under controlled conditions (e.g., light exposure or radical initiators) can yield brominated oxetanes . Purification is critical; column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems is recommended. Purity (>95%) can be confirmed via HPLC or GC-MS, with NMR (¹H/¹³C) verifying structural integrity .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer : Combined spectroscopic techniques are essential:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., oxetane ring protons at δ 4.5–5.0 ppm, aromatic protons from the bromophenyl group at δ 7.2–7.8 ppm) .

- IR Spectroscopy : Confirm the presence of C-Br stretches (~500–600 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~257.04) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the oxetane ring influence macrocyclization efficiency in peptide-based systems?

Methodological Answer : The oxetane ring induces backbone conformational rigidity, promoting turn formation. To optimize macrocyclization:

- Positioning : Place the oxetane centrally in the peptide chain to reduce entropy and enhance cyclization kinetics .

- NMR Analysis : Use NOESY experiments to detect dNN(i, i+2) and dαN(i, i+2) nuclear Overhauser effects (NOEs), confirming turn geometry .

- Kinetic Studies : Compare cyclization rates (e.g., via HPLC monitoring) between oxetane-containing and control peptides .

Q. How can researchers resolve contradictions in copolymerization reactivity data for brominated oxetanes?

Methodological Answer : Discrepancies in reactivity parameters (e.g., monomer feed ratios vs. copolymer composition) may arise from:

- Solvent Effects : Polar solvents (e.g., THF) can stabilize transition states differently than non-polar media .

- Catalyst Selection : Adjust initiators (e.g., anionic vs. cationic) to modulate propagation rates .

- Statistical Analysis : Apply the Mayo-Lewis equation to model copolymer composition and validate with <sup>13</sup>C NMR triad sequence data .

Q. What strategies are effective for synthesizing derivatives of this compound with tailored reactivity?

Methodological Answer :

- Functional Group Interconversion : Replace the bromine atom via Suzuki-Miyaura cross-coupling (using Pd catalysts) to introduce aryl/heteroaryl groups .

- Aminomethyl Modification : Protect the NH₂ group with Boc/Fmoc groups, then perform alkylation or acylation .

- Steric Effects : Introduce bulky substituents (e.g., ethyl groups at the 3-position) to study steric hindrance on reaction kinetics .

Q. How can computational methods complement experimental data in studying oxetane-based compounds?

Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., bromination energetics) and transition states using Gaussian or ORCA software .

- Molecular Dynamics (MD) : Simulate peptide macrocyclization to visualize oxetane-induced conformational preorganization .

- QSPR Models : Corrogate substituent electronic parameters (Hammett σ values) with experimental reactivity data .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing variability in synthetic yields?

Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature, catalyst loading) .

- Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs and apply t-tests to compare conditions .

- Multivariate Regression : Relate yield outcomes to variables like solvent polarity or reaction time .

Q. How can researchers validate the biological relevance of oxetane-containing compounds?

Methodological Answer :

- In Vitro Assays : Test metabolic stability in liver microsomes to assess oxetane’s resistance to oxidative degradation .

- X-ray Crystallography : Resolve crystal structures to confirm conformational predictions from NMR/MD data .

- SAR Studies : Synthesize analogs with varying oxetane substituents and correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.